Home > Products > Building Blocks P19488 > 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride - 184475-70-5

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride

Catalog Number: EVT-361440
CAS Number: 184475-70-5
Molecular Formula: C17H14Cl2FN3O3
Molecular Weight: 398.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazoline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, the compound "4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride" represents a class of potent molecules with potential applications in cancer therapy, particularly as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). This analysis aims to delve into the synthesis, mechanism of action, and applications of this compound by examining relevant research studies.

Applications in Various Fields

Cancer Therapy

The primary application of quinazoline derivatives lies in cancer therapy, where they act as EGFR-TK inhibitors. The synthesis of various halogenated quinazoline analogs has demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa1. These findings suggest that the compound could be a promising candidate for the development of new anticancer drugs.

Crystallography and Structural Analysis

The structural characteristics of quinazoline derivatives are crucial for understanding their biological activity. X-ray crystallography has been employed to determine the crystal structure of related compounds, revealing their potential to form stable three-dimensional structures through weak hydrogen bonding2. This information is vital for the rational design of more potent EGFR-TK inhibitors.

Fluorescence Labeling and Biomedical Analysis

Quinazoline derivatives have also found applications in biomedical analysis due to their fluorescent properties. For example, 6-methoxy-4-quinolone, a related compound, exhibits strong fluorescence in a wide pH range, making it suitable as a fluorescent labeling reagent3. This characteristic could be exploited in the development of diagnostic tools and in the visualization of biological processes.

Synthesis of Anticancer Agents

The synthesis of quinazoline derivatives is a key step in the production of various anticancer agents. Compounds such as pelitinib and neratinib, which are irreversible inhibitors of EGFR and HER-2 kinases, rely on quinazoline intermediates for their preparation4. The development of efficient synthetic routes for these intermediates is therefore essential for the advancement of cancer treatment.

AZD3759

Compound Description: AZD3759 ((4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl (2R)-2,4-dimethylpiperazine-1-carboxylate) is an investigational drug currently undergoing Phase 1 clinical trials. It demonstrates excellent central nervous system penetration and shows promising results in preclinical studies for treating brain metastases. [] Relevance: AZD3759 shares the core structure of a quinazoline ring with a 3-halo-4-fluoroaniline substituent at position 4 and a methoxy group at position 7 with 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride. The key difference lies in the substituent at position 6 of the quinazoline ring, where AZD3759 has a (2R)-2,4-dimethylpiperazine-1-carboxylate group. This structural similarity suggests that both compounds might exhibit similar binding affinities to target proteins.

Gefitinib

Compound Description: Gefitinib, marketed under the brand name Iressa, is a medication used to treat specific types of breast, lung, and other cancers. [] Relevance: Gefitinib, like 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride, belongs to the class of quinazoline derivatives and contains the same core structure of a quinazoline ring substituted with a 3-chloro-4-fluorophenylamino group at position 4 and a methoxy group at position 7. This suggests a shared mechanism of action and potential for similar therapeutic applications.

HM781-36B

Compound Description: HM781-36B (1-[4-[4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy]-piperidin-1-yl]prop-2-en-1-one hydrochloride) is a novel anticancer drug undergoing clinical trials for the treatment of advanced solid tumors. [] Relevance: HM781-36B shares a close structural resemblance to 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride. Both compounds possess a quinazoline ring system with a 3-halo-4-fluorophenylamino substituent at position 4 and a methoxy group at position 7. This structural similarity implies a potential overlap in their biological targets and pharmacological profiles.

Poziotinib

Compound Description: Poziotinib is a tyrosine kinase inhibitor. []Relevance: Poziotinib shares the same core structure as 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride, featuring a quinazoline ring with a 3-chloro-4-fluorophenylamino group at position 4 and a methoxy group at position 7.

d3-Poziotinib Hydrochloride

Compound Description: d3-Poziotinib Hydrochloride is a deuterated analog of Poziotinib. This compound exhibits improved metabolic stability with a longer half-life compared to Poziotinib. []Relevance: d3-Poziotinib Hydrochloride, like 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride, contains the key structural elements of a quinazoline ring with a 3-chloro-4-fluorophenylamino substituent at position 4 and a methoxy group at position 7. The deuterium substitutions in d3-Poziotinib Hydrochloride are strategic modifications aimed at enhancing its pharmacokinetic properties.

4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 3-(1,3-dioxoiso-indolin-2-yl) propanoate (QDP)

Compound Description: QDP is a compound that was used to investigate the effects of insecticides on the cellular immunity of Mythimna separata larvae. The study revealed that QDP exhibits a biphasic dose effect on TCA metabolites. []Relevance: 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 3-(1,3-dioxoiso-indolin-2-yl) propanoate, similar to 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride, possesses the characteristic quinazoline ring system with a 3-chloro-4-fluorophenylamino group at position 4 and a methoxy group at position 7. This structural similarity suggests a potential for comparable biological activities.

4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxy-1-oxidoquinazolin-6-yl)oxy)-propyl)morpholine-4-oxide (GFT-DP2) and 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)-propyl)-morpholine-4-oxide (GFT-DP3)

Compound Description: GFT-DP2 and GFT-DP3 are degradation products of Gefitinib formed under peroxide-mediated hydrolysis. [] Relevance: Both GFT-DP2 and GFT-DP3 are structurally related to 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride, sharing the core quinazoline ring with a 3-chloro-4-fluorophenylamino substituent at position 4 and a methoxy group at position 7. These compounds provide insights into the potential metabolic pathways and degradation products of 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride.

References1. 2. 3. 4. 5.

Classification

This compound is classified as a quinazoline derivative, specifically an aromatic heterocyclic compound. Its chemical structure includes a quinazoline core with various substituents that enhance its biological activity. The compound's IUPAC name reflects its complex structure, which includes a chloro and fluorine atom on the phenyl ring and a methoxy group on the quinazoline scaffold.

Synthesis Analysis

The synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride involves several key steps:

  1. Formation of Intermediate: The process begins with the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloropropylamine to form an intermediate.
  2. Substitution Reaction: This intermediate undergoes a substitution reaction with 4-fluoroaniline, yielding the desired product.
  3. Acetylation: The final step involves acetylating the amine group to form the acetate derivative.
Molecular Structure Analysis

The molecular formula of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride is C17H14ClFN3O3C_{17}H_{14}ClFN_3O_3, with a molecular weight of approximately 398.22 g/mol .

Structural Features

  • Quinazoline Core: The core structure consists of a fused benzene and pyrimidine ring.
  • Substituents: The presence of a chloro group at the para position and a fluorine atom ortho to it on the phenyl ring significantly influences its biological activity.
  • Methoxy Group: The methoxy group at position 7 enhances solubility and may influence binding affinity to target proteins.
  • Acetate Group: The acetate moiety contributes to the compound's pharmacological properties.

Crystallographic studies can provide insights into the three-dimensional arrangement of atoms, which is essential for understanding interactions with biological targets .

Chemical Reactions Analysis

The primary chemical reactions involving this compound include:

  1. Substitution Reactions: The introduction of halogenated groups through electrophilic aromatic substitution enhances activity against EGFR-TK.
  2. Acetylation: This reaction modifies the amine group, affecting solubility and bioavailability.
  3. Deuteration: Utilizing deuterated reagents can facilitate metabolic studies and tracking within biological systems.

These reactions typically require specific conditions such as high temperatures and basic environments (e.g., sodium hydroxide or potassium carbonate) to achieve optimal yields .

Mechanism of Action

The mechanism by which 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride exerts its biological effects primarily involves inhibition of EGFR-TK. This receptor plays a crucial role in signaling pathways that regulate cell proliferation and survival:

  1. Binding Affinity: Molecular docking studies suggest that this compound binds effectively to the ATP-binding site of EGFR-TK, blocking its activation.
  2. Inhibition of Signal Transduction: By inhibiting EGFR-TK, the compound disrupts downstream signaling pathways essential for tumor growth and survival .
  3. Cytotoxicity: Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells, suggesting potential therapeutic applications .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride include:

Applications

The primary applications of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride include:

  1. Cancer Therapy: As an EGFR-TK inhibitor, it holds promise for treating various cancers, particularly those characterized by aberrant EGFR signaling.
  2. Biomedical Research: Its fluorescent properties make it suitable for use in diagnostic tools and imaging techniques in biological research .
  3. Drug Development: As part of ongoing research into new anticancer agents, this compound represents a valuable lead structure for further modifications aimed at enhancing efficacy and reducing side effects.

Properties

CAS Number

184475-70-5

Product Name

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride

IUPAC Name

[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate;hydrochloride

Molecular Formula

C17H14Cl2FN3O3

Molecular Weight

398.2 g/mol

InChI

InChI=1S/C17H13ClFN3O3.ClH/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10;/h3-8H,1-2H3,(H,20,21,22);1H

InChI Key

RBFWFFFXYPQXHG-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC.Cl

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.